2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl group at the 1-position and a thio-linked acetamide moiety bound to a 2,3-dihydrobenzo[b][1,4]dioxin ring at the 6-position (Fig. 1) . The dihydrobenzodioxin group may enhance lipophilicity and bioavailability, while the 3-chlorophenyl substituent likely contributes to target selectivity and binding affinity.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-13-2-1-3-15(8-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-4-5-17-18(9-14)30-7-6-29-17/h1-5,8-10,12H,6-7,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFNGUPIZCIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold is known for mimicking ATP, allowing these compounds to effectively compete with ATP for binding at the active sites of kinases.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to the target compound have shown potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, a related compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further supports their role as apoptotic inducers .
2. Kinase Inhibition
The compound's structural features suggest it may act as an inhibitor for various kinases:
- EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine derivatives have been characterized as effective inhibitors of epidermal growth factor receptors (EGFR), which are crucial in many cancers .
- Dual Inhibition : Some derivatives have shown dual inhibition properties against both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating their potential as multitargeted therapies .
3. Adenosine Receptor Affinity
Research has also highlighted that certain pyrazolo[3,4-d]pyrimidine compounds possess affinity for adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound Name | Activity Type | IC50 (µM) | Target | Reference |
|---|---|---|---|---|
| Compound 12b | Anti-proliferative | 0.016 | EGFR WT | |
| Compound 5i | Dual EGFR/VEGFR2 Inhibitor | 0.3 | EGFR/VEGFR2 | |
| Compound A | Adenosine Receptor Affinity | 19.2 | A1 Receptor |
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purine structures and interact with various biological targets. The presence of a thio group and a benzo[dioxin moiety enhances its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities by inhibiting key enzymes involved in cell proliferation. For instance:
- CDK2 Inhibition : The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition can lead to the arrest of cancer cells at specific phases of the cell cycle, thereby reducing tumor growth .
- EGFR Inhibition : Similar derivatives have been synthesized and tested as epidermal growth factor receptor (EGFR) inhibitors. One derivative demonstrated potent anti-proliferative effects against A549 and HCT-116 cancer cell lines with IC50 values indicating strong efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with its biological targets. These studies support the hypothesis that the pyrazolo[3,4-d]pyrimidine scaffold can effectively occupy the ATP-binding sites of kinases like CDK2 and EGFR .
Case Study 1: Development of CDK2 Inhibitors
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized to evaluate their inhibitory effects on CDK2. The most potent compound showed an IC50 value significantly lower than that of existing CDK2 inhibitors, suggesting that modifications to the scaffold can enhance selectivity and potency .
Case Study 2: EGFR Targeting Compounds
In another study focused on EGFR inhibitors, several derivatives were synthesized based on the pyrazolo[3,4-d]pyrimidine structure. One compound exhibited remarkable selectivity against both wild-type and mutant forms of EGFR, indicating its potential use in overcoming resistance associated with traditional therapies .
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 | Inhibitor |
| Compound X | CDK2 | 0.025 | Inhibitor |
| Compound Y | EGFR T790M | 0.236 | Inhibitor |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact : The dihydrobenzodioxin group in the target compound distinguishes it from analogs with thiophene () or trifluoromethylphenyl () moieties. This group likely improves blood-brain barrier penetration compared to the hydrophilic hydroxyethyl group in .
Molecular Weight : The target compound (490.9 g/mol) falls within the acceptable range for oral bioavailability, whereas Example 83 (632.6 g/mol) may face absorption challenges .
Synthetic Routes : The target compound’s synthesis likely involves coupling a pyrazolo[3,4-d]pyrimidin-4-one intermediate with a chloroacetamide derivative, similar to methods described in and .
Pharmacological and Functional Comparisons
While direct activity data for the target compound are sparse, insights can be drawn from related compounds:
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with chlorophenyl groups (e.g., ) show potent inhibition of Aurora kinases, critical in cancer cell division .
- Antitumor Activity : Compounds with thioacetamide linkages (e.g., ) demonstrate antiproliferative effects in breast and colon cancer models, with IC₅₀ values ranging from 0.5–5 µM .
- Metabolic Stability: The trifluoromethyl group in reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
